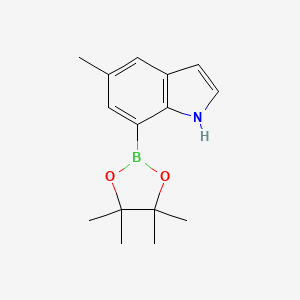
2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid typically involves the reaction of 6,7-dimethoxyquinazoline with glycine or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various quinazoline-based compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antihypertensive agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2-Chloro-6,7-dimethoxyquinazolin-4-amine
- 2-(2-Chlorostyryl)-6,7-dimethoxyquinazolin-4(3H)-one
Uniqueness
2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid is unique due to its specific structural features and its potential for diverse biological activities. Unlike some similar compounds, it has a glycine moiety, which may enhance its solubility and bioavailability .
Propriétés
Numéro CAS |
886500-05-6 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-[(6,7-dimethoxyquinazolin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C12H13N3O4/c1-18-9-3-7-8(4-10(9)19-2)14-6-15-12(7)13-5-11(16)17/h3-4,6H,5H2,1-2H3,(H,16,17)(H,13,14,15) |
Clé InChI |
DPSDVOWWEDAMQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)



![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)


![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)
